molecular formula C14H18N2O4S2 B2619516 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine CAS No. 2034467-41-7

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine

Cat. No.: B2619516
CAS No.: 2034467-41-7
M. Wt: 342.43
InChI Key: JCLZYVPLVAGMKE-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a sulfonyl group attached to a dimethyl-oxazole moiety and a thiophen-3-yloxy group. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The oxazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.

    Piperidine ring formation: The sulfonylated oxazole is then reacted with piperidine under suitable conditions to form the desired piperidine derivative.

    Thiophen-3-yloxy substitution: Finally, the piperidine derivative is reacted with thiophen-3-ol under basic conditions to introduce the thiophen-3-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazole and thiophen-3-yloxy groups can also interact with biological molecules, affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine: Similar structure but lacks the thiophen-3-yloxy group.

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-8-[(E)-2-phenylvinyl]-3,4,5,6-tetrahydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl}methyl)-1-methylurea: Contains a similar oxazole moiety but has a more complex structure.

Uniqueness

The presence of both the sulfonyl and thiophen-3-yloxy groups in 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3,5-dimethyl-4-(4-thiophen-3-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S2/c1-10-14(11(2)20-15-10)22(17,18)16-6-3-12(4-7-16)19-13-5-8-21-9-13/h5,8-9,12H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLZYVPLVAGMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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